molecular formula C36H42N8O5 B1191826 Palbociclib-SMCC

Palbociclib-SMCC

Número de catálogo: B1191826
Peso molecular: 666.783
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Aplicaciones Científicas De Investigación

  • Combination Therapy in Breast Cancer : Palbociclib, combined with letrozole, has shown significant improvement in progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).

  • Preclinical Models of Hepatocellular Carcinoma : In preclinical models, Palbociclib suppressed cell proliferation in human liver cancer cell lines, showing potential as a novel therapeutic strategy for hepatocellular carcinoma treatment (Bollard et al., 2016).

  • Mechanism of Action and Differentiation from Cytotoxic Chemotherapies : Palbociclib induces bone marrow suppression through cell cycle arrest without causing apoptosis, which differentiates it from cytotoxic chemotherapeutic agents. This finding is crucial for understanding and managing palbociclib-induced bone marrow toxicity in the clinic (Hu et al., 2015).

  • DNA Damage and Inhibition in Oral Squamous Cell Carcinoma : Palbociclib was found to induce DNA damage and inhibit DNA repair, leading to cellular senescence and apoptosis in oral squamous cell carcinoma cells (Wang et al., 2020).

  • Lysosomal Trapping and Functional Implications : Palbociclib concentrates in intracellular acidic vesicles, a process known as lysosomal trapping. This property explains the prolonged temporal activity of palbociclib and its cooperation with lysosomotropic drugs (Llanos et al., 2019).

  • Radiosensitivity Enhancement in Hepatocellular Carcinoma and Cholangiocarcinoma : Palbociclib enhances the sensitivity of hepatocellular carcinoma and cholangiocarcinoma cells to radiation therapy, offering a potential novel combination strategy against liver cancer cells (Huang et al., 2018).

  • Thermal Proteome Profiling in Breast Cancer Cells : Thermal proteome profiling of breast cancer cells treated with palbociclib revealed a thermal stabilization of the 20S proteasome, indicating a molecular mechanism responsible for palbociclib-induced senescence (Miettinen et al., 2017).

Propiedades

Fórmula molecular

C36H42N8O5

Peso molecular

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Apariencia

Solid powder

Sinónimos

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-SMCC
Reactant of Route 2
Reactant of Route 2
Palbociclib-SMCC
Reactant of Route 3
Reactant of Route 3
Palbociclib-SMCC
Reactant of Route 4
Palbociclib-SMCC
Reactant of Route 5
Reactant of Route 5
Palbociclib-SMCC
Reactant of Route 6
Reactant of Route 6
Palbociclib-SMCC

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.